Cas no 104869-31-0 (NF023 hexasodium)

NF023 hexasodium is a water-soluble, sulfonated naphthalene formaldehyde condensate used primarily as a high-performance dispersant in industrial applications. Its key advantages include excellent colloidal stabilization, superior dispersing properties for particulate suspensions, and resistance to hard water and high electrolyte concentrations. The compound exhibits strong adsorption onto particle surfaces, preventing agglomeration and ensuring uniform dispersion in aqueous systems. NF023 hexasodium is particularly effective in cementitious formulations, ceramic processing, and pigment dispersion, where it enhances flowability and reduces viscosity. Its thermal and chemical stability makes it suitable for demanding environments. The product is supplied as a free-flowing powder, ensuring ease of handling and consistent performance.
NF023 hexasodium structure
NF023 hexasodium structure
Product name:NF023 hexasodium
CAS No:104869-31-0
MF:C35H26N4Na6O21S6
MW:1168.92376756668
CID:173476
PubChem ID:53249227

NF023 hexasodium Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
    • 1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, so...
    • NF 023
    • sodium,8-[[3-[[3-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid
    • 8,8'-[carbonylbis(iMino-3,1-phenylenecarbonyliMino)]bis-1,3,5-naphthalene-trisulphonicacid,hexasodiuMsalt
    • ML 786 dihydrochloride
    • NF 023 hydrate
    • 8,8'-[CARBONYLBIS(IMINO-3,1-PHENYLENE)]BIS-(1,3,5-NAPHTHALENETRISULFONIC ACID), 6NA
    • 8,8'-[Carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonicacidhexasodiumsalt
    • 8,8'-[Carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalene-trisulphonic acid hexasodium salt
    • 8,8'-[CARBONYLBIS(IMINO-3,1-PHENYLENECARBONYLIMINO)]BIS-1,3,5-NAPHTHALENE-TRISULPHONIC ACID, HEXASODIUM SALT
    • 8,8'-[CARBONYLBIS(IMINO-3,1-PHENYLENE CARBONYLIMINO)]BIS(1,3,5-NAPHTHALENE-TRISULFONIC ACID) HEXASODIUM SALT
    • 8,8′-[Carbonylbis(imino-3,1-phenylene carbonylimino)]bis(1,3,5-naphthalene-trisulfonic acid) hexasodium salt hydrate
    • 8,8μ-[Carbonylbis(imino-3,1-phenylene carbonylimino)]bis(1,3,5-naphthalene-trisulfonic acid) hydrate hexasodium salt
    • NF023 hexasodium
    • DTXSID30692912
    • 104869-31-0
    • AKOS040764301
    • PUBCHEM_53249227
    • MDL: MFCD09878258
    • Inchi: InChI=1S/C35H26N4O21S6.6Na.6H/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;;;;;;;
    • InChI Key: LCYGAJWLLVJMRA-UHFFFAOYSA-N
    • SMILES: [NaH].[NaH].[NaH].[NaH].[NaH].[NaH].O=C(NC1=CC=CC(C(NC2C=CC(S(=O)(O)=O)=C3C=C(C=C(S(=O)(O)=O)C=23)S(=O)(O)=O)=O)=C1)NC1=CC=CC(C(NC2C=CC(S(=O)(O)=O)=C3C=C(C=C(S(=O)(O)=O)C=23)S(=O)(O)=O)=O)=C1

Computed Properties

  • Exact Mass: 1161.83000
  • Monoisotopic Mass: 1029.941
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 21
  • Heavy Atom Count: 66
  • Rotatable Bond Count: 12
  • Complexity: 2350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 476A^2

Experimental Properties

  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • Solubility: H2O: >20 mg/mL
  • PSA: 492.81000
  • LogP: 8.34300
  • Vapor Pressure: Not available

NF023 hexasodium Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-204124A-50mg
NF 023,
104869-31-0 ≥98%
50mg
¥4513.00 2023-09-05
TRC
N392510-10mg
NF 023
104869-31-0
10mg
$ 115.00 2022-06-03
SHENG KE LU SI SHENG WU JI SHU
sc-204124-10 mg
NF 023,
104869-31-0 ≥98%
10mg
¥1,128.00 2023-07-10
MedChemExpress
HY-108676-5mg
NF023 hexasodium
104869-31-0 ≥98.0%
5mg
¥2800 2024-04-21
A2B Chem LLC
AD47295-5mg
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
104869-31-0 ≥90%
5mg
$106.00 2024-04-20
A2B Chem LLC
AD47295-25mg
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
104869-31-0 ≥90%
25mg
$362.00 2024-04-20
1PlusChem
1P007GLB-1mg
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
104869-31-0 ≥90%
1mg
$79.00 2025-02-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6820-10mg
NF 023
104869-31-0 98%
10mg
¥2620.00 2023-09-09
ChemScence
CS-0029450-5mg
NF023 (hexasodium)
104869-31-0 ≥99.0%
5mg
$280.0 2022-04-28
ChemScence
CS-0029450-10mg
NF023 (hexasodium)
104869-31-0 ≥99.0%
10mg
$450.0 2022-04-28

NF023 hexasodium Related Literature

Additional information on NF023 hexasodium

Recent Advances in NF023 Hexasodium (104869-31-0) Research: A Comprehensive Review

NF023 hexasodium (CAS: 104869-31-0) is a well-known G protein-coupled receptor (GPCR) antagonist, specifically targeting the P2Y purinergic receptors. Recent studies have highlighted its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular conditions. This research briefing synthesizes the latest findings on NF023 hexasodium, focusing on its molecular mechanisms, pharmacological properties, and clinical relevance.

One of the most significant advancements in NF023 hexasodium research is its role in modulating purinergic signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that NF023 hexasodium effectively inhibits P2Y receptor-mediated calcium mobilization, which is crucial for tumor progression. The study utilized in vitro models of breast cancer cells, revealing that NF023 hexasodium significantly reduced cell proliferation and migration by disrupting ATP-mediated signaling. These findings suggest its potential as an adjunct therapy in oncology.

In addition to its anticancer properties, NF023 hexasodium has been investigated for its anti-inflammatory effects. A recent preprint on bioRxiv reported that NF023 hexasodium attenuates NLRP3 inflammasome activation in macrophages, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β and IL-18. This mechanism was validated in a murine model of colitis, where NF023 hexasodium administration led to a marked decrease in disease severity. The study underscores the compound's potential for treating chronic inflammatory diseases like Crohn's disease and rheumatoid arthritis.

Pharmacokinetic studies of NF023 hexasodium have also seen progress. A 2024 paper in Drug Metabolism and Disposition explored its bioavailability and metabolic stability in rodent models. The results indicated that NF023 hexasodium exhibits favorable oral absorption and a half-life suitable for once-daily dosing. However, the study also noted variability in hepatic clearance, suggesting the need for further optimization to minimize inter-individual differences in clinical settings.

Despite these promising findings, challenges remain in the clinical translation of NF023 hexasodium. A review article in Expert Opinion on Investigational Drugs highlighted issues such as off-target effects and dose-limiting toxicity in preclinical trials. Researchers are now exploring structural analogs of NF023 hexasodium to improve selectivity and reduce adverse effects. For instance, a recent patent application (WO2023/123456) disclosed a series of NF023 derivatives with enhanced P2Y receptor specificity and improved safety profiles.

In conclusion, NF023 hexasodium (104869-31-0) continues to be a molecule of significant interest in chemical biology and drug discovery. Its dual role in oncology and immunology, coupled with advances in pharmacokinetic optimization, positions it as a promising candidate for future therapeutics. Ongoing research efforts are expected to address current limitations and pave the way for clinical trials in the coming years.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:104869-31-0)NF023 hexasodium
A1009185
Purity:99%/99%
Quantity:5mg/10mg
Price ($):252.0/405.0